Cas no 5893-29-8 (3-methylbenzoyl isocyanate)
3-methylbenzoyl isocyanate Chemical and Physical Properties
Names and Identifiers
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- benzoyl isocyanate, 3-methyl- (9ci)
- 3-methylbenzoyl isocyanate
- NJFVOTWKXBGOKY-UHFFFAOYSA-N
- DTXSID00504836
- AKOS000160910
- SCHEMBL4092403
- 5893-29-8
- Benzoyl isocyanate, 3-methyl-
- m-toluoyl isocyanate
- 3-methylbenzoylisocyanate
- EN300-82407
- DB-241168
-
- MDL: MFCD09802912
- Inchi: 1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3
- InChI Key: NJFVOTWKXBGOKY-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC(C)=C1)N=C=O
Computed Properties
- Exact Mass: 161.047678466g/mol
- Monoisotopic Mass: 161.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 46.5Ų
3-methylbenzoyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82407-0.05g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 0.05g |
$168.0 | 2023-09-02 | |
| Enamine | EN300-82407-0.1g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 0.1g |
$252.0 | 2023-09-02 | |
| Enamine | EN300-82407-0.25g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 0.25g |
$361.0 | 2023-09-02 | |
| Enamine | EN300-82407-0.5g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 0.5g |
$569.0 | 2023-09-02 | |
| Enamine | EN300-82407-1.0g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 1.0g |
$727.0 | 2023-02-12 | |
| Enamine | EN300-82407-2.5g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 2.5g |
$1428.0 | 2023-09-02 | |
| Enamine | EN300-82407-5.0g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 5.0g |
$2110.0 | 2023-02-12 | |
| Enamine | EN300-82407-10.0g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 10.0g |
$3130.0 | 2023-02-12 | |
| Enamine | EN300-82407-1g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 1g |
$728.0 | 2023-09-02 | |
| Enamine | EN300-82407-5g |
3-methylbenzoyl isocyanate |
5893-29-8 | 75% | 5g |
$2110.0 | 2023-09-02 |
3-methylbenzoyl isocyanate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-methylbenzoyl isocyanate
Comprehensive Analysis of 3-Methylbenzoyl Isocyanate (CAS No. 5893-29-8): Properties, Applications, and Industry Trends
3-Methylbenzoyl isocyanate (CAS No. 5893-29-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This isocyanate derivative features a reactive N=C=O functional group attached to a 3-methylbenzoyl moiety, enabling its role as a versatile building block in heterocyclic chemistry. Recent studies highlight its growing importance in click chemistry applications and bioorthogonal labeling techniques, aligning with trends in high-throughput drug discovery.
The compound's molecular structure (C9H7NO2) exhibits unique reactivity patterns that interest researchers developing targeted covalent inhibitors. Industry reports indicate increased demand for 3-methylbenzoyl isocyanate suppliers due to its utility in creating UV-stabilizing additives for polymers. Analytical techniques like HPLC purity testing and FTIR spectral analysis are critical for quality control, as emphasized in recent Good Manufacturing Practice (GMP) guidelines for fine chemicals.
Environmental considerations have spurred innovation in green synthesis routes for 5893-29-8, with microwave-assisted reactions showing 30% improved yield over traditional methods. Patent filings reveal novel applications in liquid crystal precursors and self-healing materials, particularly in flexible electronics manufacturing. The compound's storage stability (typically under argon atmosphere at -20°C) remains a frequent topic in chemical handling forums.
Market analysis shows Asia-Pacific as the fastest-growing region for 3-methylbenzoyl isocyanate market, driven by pharmaceutical outsourcing trends. Regulatory compliance with REACH certification and ISO 9001 standards has become a key differentiator among manufacturers. Recent publications in ACS Sustainable Chemistry highlight its potential in bioconjugation strategies for antibody-drug conjugates (ADCs), a hot topic in cancer therapeutics research.
Technical discussions often focus on the compound's stoichiometric optimization in multistep synthesis, with computational chemistry models aiding reaction design. The rise of continuous flow chemistry systems has improved safety profiles during isocyanate reactions, addressing common concerns in process scale-up. Analytical challenges such as moisture sensitivity testing and isomer purity determination remain active research areas in quality assurance protocols.
Emerging applications in organic electronics leverage the compound's ability to form stable charge-transfer complexes. Industry workshops frequently address handling precautions for air-sensitive reagents, with case studies demonstrating best practices for laboratory-scale production. The development of catalytic isocyanation methods using 5893-29-8 as a model substrate has gained traction in academic synthetic chemistry circles.
Supply chain dynamics show increasing preference for just-in-time delivery models due to the compound's limited shelf life. Technical bulletins emphasize the importance of inert atmosphere packaging and cold chain logistics for maintaining product integrity. Recent advances in protective group chemistry have expanded its utility in peptide modification strategies, particularly for N-terminal functionalization.
The compound's role in polymer crosslinking applications continues to evolve, with new formulations enhancing thermal stability in engineering plastics. Research collaborations are exploring its potential in metal-organic frameworks (MOFs) synthesis, capitalizing on the 3-methylbenzoyl group's coordination properties. These developments position 3-methylbenzoyl isocyanate as a compound of significant interest in both industrial chemistry and materials science innovation.
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